2-(methylamino)isonicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-9-7-4-6(5-8)2-3-10-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWADDKFIMVEGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620856 | |
| Record name | 2-(Methylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-13-9 | |
| Record name | 2-(Methylamino)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Methylamino Isonicotinonitrile and Analogues
Strategic Direct Synthesis Approaches
Direct synthesis strategies are paramount in constructing the 2-(methylamino)isonicotinonitrile scaffold efficiently. These approaches primarily involve forming the key carbon-nitrogen bond of the amino group and introducing the nitrile functionality.
Amination Protocols
Amination protocols provide direct routes to install the methylamino group onto the pyridine (B92270) ring. These methods range from classical nucleophilic substitution to modern transition metal-catalyzed reactions, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
A foundational method for the synthesis of 2-aminopyridines is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a 2-halopyridine derivative, such as 2-chloro- or 2-bromo-isonicotinonitrile, with methylamine (B109427). The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly when substituted with electron-withdrawing groups like the nitrile group in the target molecule.
The reaction's success is highly dependent on the nature of the leaving group, with the reactivity order typically being F > Cl ≈ Br > I. google.com However, SNAr reactions often necessitate forcing conditions, such as high temperatures and the use of polar, high-boiling point solvents like DMSO or DMF, to proceed efficiently. osti.gov Recent advancements have focused on activating the pyridine ring to enable milder reaction conditions. One such method involves the formation of N-(1-alkoxyvinyl) 2-halopyridinium salts, which undergo SNAr with amine nucleophiles at room temperature, avoiding the need for transition-metal catalysts or harsh conditions. osti.govacs.org
Table 1: Nucleophilic Aromatic Substitution (SNAr) for 2-Aminopyridine (B139424) Synthesis
| Halogenated Precursor | Nucleophile | Conditions | Key Features | Reference |
|---|---|---|---|---|
| 2-Halopyridine | Primary/Secondary Amine | High Temperature, Polar Solvents (e.g., DMSO) | Classic method; may require harsh conditions. | osti.gov |
| 2-Fluoropyridine | Various Amines | Milder conditions compared to Cl/Br analogues | Fluorine is an excellent leaving group in SNAr. | mdpi.com |
| N-(1-Ethoxyvinyl)-2-chloropyridinium triflate | Amine Nucleophiles | Room temperature or mild heat, ambient atmosphere | Activation of pyridine ring allows for mild, catalyst-free conditions. | osti.govacs.org |
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and highly efficient alternative to traditional methods. mdpi.com This palladium-catalyzed cross-coupling reaction is particularly valuable for coupling aryl halides (including less reactive chlorides) with a wide array of amines, including primary alkylamines like methylamine. mdpi.comnih.gov
The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) ligand (e.g., biarylphosphines like XPhos or SPhos) in the presence of a base (e.g., NaOt-Bu, Cs₂CO₃). researchgate.netgoogle.com The choice of ligand is crucial and has led to the development of several "generations" of catalysts, each expanding the reaction's scope and allowing for milder conditions. mdpi.com This method is highly tolerant of various functional groups and has become a cornerstone in modern organic synthesis for constructing aryl amine bonds that are difficult to form via SNAr. mdpi.comnih.gov
Table 2: Buchwald-Hartwig Amination for 2-Aminopyridine Synthesis
| Aryl Halide | Amine | Catalyst System (Catalyst + Ligand) | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 2-Chloropyridine derivative | Methylamine | Pd₂(dba)₃ + Biarylphosphine Ligand | NaOt-Bu | Toluene | mdpi.comgoogle.com |
| 2-Bromopyridine derivative | Primary/Secondary Amine | Pd(OAc)₂ + Josiphos Ligand | K₃PO₄ | Toluene | google.com |
| Di- and Trichloropyrimidines | Aryl/Heteroaryl Amines | Pd-catalyst + Dialkylbiarylphosphine Ligand | Not specified | Not specified | researchgate.net |
The Chan-Lam coupling reaction provides another powerful tool for C-N bond formation, utilizing copper catalysts. nih.gov In its most common form, it couples an amine or alcohol with an aryl boronic acid. nih.govresearchgate.net For the synthesis of N-arylpyridin-2-amines, which are analogues of the target compound, this reaction involves coupling 2-aminopyridine with various aryl boronic acids. researchgate.netmdpi.com
This method is attractive due to its use of a relatively inexpensive and less toxic metal catalyst compared to palladium. The reactions are often performed under mild conditions, sometimes at room temperature and open to the air. nih.gov The mechanism is thought to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the desired C-N bond. nih.gov While the classic Chan-Lam reaction couples amines with boronic acids, related copper-catalyzed Ullmann-type couplings can directly unite aryl halides with amines, providing a pathway from 2-haloisonictinonitrile and methylamine.
Table 3: Copper-Mediated C-N Coupling for N-Aryl-2-Aminopyridine Synthesis
| Amine Component | Coupling Partner | Copper Source | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Aryl boronic acid | Cu(OAc)₂ | Room temp to mild heat, often with a ligand (e.g., pyridine) | Forms N-aryl-2-aminopyridines; tolerant of various functional groups. | researchgate.netmdpi.comgoogle.com |
| N-Nucleophiles (amines, anilines, etc.) | Arylboronic acids | Pyridyliminoarylsulfonate copper(II) complexes | 25 °C or 50 °C, no base required | Quantitative arylation, tolerates water. | google.com |
Nitrile Group Introduction and Modification
The introduction of the nitrile group at the 4-position of the pyridine ring is a critical step in forming the isonicotinonitrile core. Methodologies often involve oxidation or dehydrogenation of suitable precursors.
While the term "dehydrogenation of amines" to form nitriles can be ambiguous, in the context of heterocyclic synthesis it generally refers to oxidative processes that establish the nitrile group or the aromatic pyridine ring itself.
One relevant strategy is the aromatization of a hydrogenated pyridine ring . A synthetic sequence might involve the construction of a substituted dihydropyridine (B1217469) or piperidine (B6355638) precursor, followed by a dehydrogenation step to furnish the final aromatic pyridine. Various oxidizing agents, such as selenium dioxide or pyritic ash, have been shown to effectively aromatize 1,4-dihydropyridines to their corresponding pyridine derivatives under mild conditions. Catalytic dehydrogenation of piperidines to pyridines using palladium, platinum, or copper-based catalysts in the gas phase is also a well-established transformation. researchgate.netmdpi.com
A more direct and industrially significant method for introducing the nitrile group is the ammoxidation of a methyl group . In this process, a methyl-substituted pyridine (a picoline) is reacted with ammonia (B1221849) and oxygen at high temperatures (300-450 °C) over a metal oxide catalyst, typically based on vanadium and titanium oxides. osti.govacs.orgresearchgate.net This reaction would allow for the conversion of a precursor like 2-(methylamino)-4-methylpyridine directly into this compound. This powerful method transforms a simple methyl group into the valuable nitrile functionality in a single, albeit high-energy, step. osti.gov
Table 4: Nitrile Group Introduction via Oxidative/Dehydrogenation Methods
| Method | Precursor | Reagents/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Aromatization | 1,4-Dihydropyridine derivative | Selenium Dioxide (SeO₂) | Ambient temperature | Pyridine derivative | |
| Catalytic Dehydrogenation | Piperidine | Pt or Pd on silica (B1680970) gel | 200-500 °C, H₂ gas stream | Pyridine | researchgate.net |
| Ammoxidation | 4-Methylpyridine (4-Picoline) | Vanadium/Titanium/Tin Oxide | High temperature (e.g., 300-450 °C), NH₃, O₂ | 4-Cyanopyridine (Isonicotinonitrile) | osti.govacs.org |
Cyanation Strategies for Pyridine Frameworks
The introduction of a cyano group onto a pyridine ring is a fundamental transformation for accessing isonicotinonitrile derivatives. Various methods have been developed, moving from classical approaches to modern C-H activation strategies.
One common laboratory-scale approach involves the activation of the pyridine ring, followed by the addition of a cyanide nucleophile in an addition-elimination process. A prominent example is the treatment of pyridine N-oxides with an acylating or alkylating agent in the presence of a cyanide source. thieme-connect.de A more direct method involves the in-situ generation of an N-nitropyridinium salt intermediate by reacting the pyridine substrate with nitric acid in trifluoroacetic anhydride (B1165640). This activated intermediate is then treated with aqueous potassium cyanide to yield the 2-cyanopyridine (B140075) derivative regioselectively. thieme-connect.de
Another powerful strategy is the direct C-H cyanation of the pyridine ring, which avoids the need for pre-functionalized substrates like halo-pyridines. One such method employs triflic anhydride (Tf₂O) as an activator and trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. nih.gov The reaction proceeds through the formation of an activated pyridinium (B92312) species, nucleophilic attack by cyanide, and subsequent elimination to regenerate the aromatic ring. This one-pot protocol is applicable to a broad range of decorated N-containing heterocycles. nih.gov
For industrial-scale synthesis, the cyanation of 2-halopyridines remains a relevant pathway. While traditional methods often relied on heavy metal cyanides like cuprous cyanide in polar aprotic solvents, newer processes have been developed to avoid toxic effluents. google.com An improved, high-yielding process involves the reaction of a 2-halopyridine with a cyanide source, such as an alkali metal cyanide, in water. This approach operates at moderate temperatures and eliminates the need for heavy metals and organic solvents, making the waste streams easier to treat. google.com
Table 1: Comparison of Cyanation Strategies for Pyridine Frameworks
| Strategy | Substrate | Key Reagents | General Conditions | Reference |
|---|---|---|---|---|
| Activation & Nucleophilic Addition | Pyridine | 1. HNO₃, Trifluoroacetic Anhydride 2. KCN (aq) | Formation of N-nitropyridinium intermediate, followed by reaction with cyanide. | thieme-connect.de |
| Direct C-H Cyanation | Pyridine Derivative | Triflic Anhydride (Tf₂O), Trimethylsilyl Cyanide (TMSCN) | One-pot protocol; activation, cyanide addition, and rearomatization. | nih.gov |
| Substitution | 2-Halopyridine | Alkali Metal Cyanide (e.g., NaCN, KCN) | Reaction performed in water; avoids heavy metals and organic solvents. | google.com |
| Classical Substitution | 2-Bromopyridine | Cuprous Cyanide (CuCN) | Reaction in a polar solvent like dimethylformamide (DMF) at elevated temperatures. | google.com |
Dehydration Routes from Amide Intermediates
The conversion of a primary amide to a nitrile via dehydration is one of the most fundamental and widely used methods for nitrile synthesis. nih.govrsc.org This transformation is key in syntheses where the amide precursor, such as 2-(methylamino)isonicotinamide, is more readily accessible than the corresponding nitrile. The reaction is a redox-neutral process that requires a stoichiometric dehydrating agent to remove a molecule of water. researchgate.net
A variety of dehydrating agents have been documented, ranging from classical strong reagents to milder, more selective modern systems. Phosphorus-based reagents are particularly effective. Efficient protocols have been developed using tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenyl phosphite (B83602) (P(OPh)₃). nih.gov These reactions are typically high-yielding and tolerate a wide range of functional groups, proceeding through the coupling of the amide with the electrophilic phosphorus-III reagent, followed by elimination. nih.gov
More recent advancements include metal-catalyzed dehydration reactions, which can operate under milder conditions. researchgate.net For instance, catalytic amounts of zinc bromide (ZnBr₂) in combination with propylphosphonic anhydride (T3P) can effectively convert a broad scope of aromatic and aliphatic primary amides to their corresponding nitriles. researchgate.net Another innovative approach utilizes bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or related reagents.
A novel catalytic system employs HBpin (pinacolborane) as a formal dehydrating agent, catalyzed by cesium fluoride (B91410) (CsF). sioc-journal.cn This method is notable for its mild conditions and excellent functional group compatibility. Mechanistic studies indicate that the reaction proceeds through the in-situ generation of an N-boroamide intermediate, with the formation of a thermodynamically stable B-O-B anhydride driving the transformation to the final nitrile product. sioc-journal.cn
Table 2: Selected Dehydrating Agents for Amide to Nitrile Conversion
| Reagent System | Description | Reference |
|---|---|---|
| PCl₃, P(NMe₂)₃, or P(OPh)₃ | Electrophilic phosphorus(III) reagents that couple with the amide, followed by elimination. | nih.gov |
| ZnBr₂ / T3P | A cooperative catalytic system where the reagents activate the amide for dehydration. | researchgate.net |
| HBpin / CsF | A catalytic system using a boron-based reagent that proceeds via an N-boroamide intermediate. | sioc-journal.cn |
| (COCl)₂ / Et₃N | Oxalyl chloride and triethylamine, a common and effective combination for dehydration. | nih.gov |
| P₂O₅ | A classical, powerful, but often harsh dehydrating agent. | nih.gov |
Multicomponent Reaction Pathways Involving the Isonicotinonitrile Moiety (e.g., Ugi Reaction)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is arguably the most prominent isocyanide-based MCR. mdpi.com The classic Ugi-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. mdpi.commdpi.com
The mechanism is initiated by the condensation of the amine and carbonyl to form an imine. mdpi.com This imine is then protonated and attacked by the nucleophilic carbon of the isocyanide, generating a highly reactive nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, which, after an intramolecular Mumm rearrangement, yields the final bis-amide product. encyclopedia.pubbeilstein-journals.org
While this compound itself is a nitrile (R-CN) and not an isocyanide (R-NC), the isonicotinonitrile moiety can be readily incorporated into complex, Ugi-adduct-like structures. This is achieved by using a pyridine derivative functionalized with one of the other three required components (amine, aldehyde, or carboxylic acid). This strategy allows for the rapid generation of libraries of diverse molecules built around a core pyridine scaffold, creating analogues of the title compound.
For example, a synthetic chemist could react 4-formylpyridine (a pyridine aldehyde) with methylamine, acetic acid, and tert-butyl isocyanide. The resulting Ugi product would be a complex α-acetamido carboxamide containing the pyridine ring, representing a structural analogue of this compound. This approach is widely used in drug discovery to explore chemical space efficiently. nih.gov
General Ugi Reaction Scheme:
Amine + Aldehyde/Ketone + Carboxylic Acid + Isocyanide → α-Acetamido Carboxamide
This diversity-oriented synthesis has been used to generate numerous biologically active molecules, including peptidomimetics and complex heterocyclic systems. mdpi.comnih.gov
Comprehensive Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com This process involves "disconnections," which are the imaginary breaking of bonds, and "functional group interconversions" (FGIs), which involve changing one functional group into another. youtube.com Each retrosynthetic step must correspond to a known and reliable forward reaction.
The target molecule, this compound, possesses three key features for analysis: a pyridine ring, a C4-nitrile group, and a C2-secondary amine.
Route 1: Disconnection of the C-N Amine Bond
The most straightforward disconnection is breaking the aryl C-N bond of the methylamino group. This is a common strategy for synthesizing aromatic amines.
Retrosynthetic Step: The C(aryl)-N bond is disconnected. This leads to two synthons: a 2-halopyridine-4-carbonitrile cation and a methylamine anion.
Synthetic Equivalents: The practical reagents (synthetic equivalents) for these synthons are 2-chloro-4-cyanopyridine (or another 2-halopyridine derivative) and methylamine . youtube.com
Forward Reaction: The synthesis would involve a nucleophilic aromatic substitution (SNAr) reaction, where methylamine displaces the halide from the 2-position of the activated pyridine ring. This reaction is generally feasible because the electron-withdrawing nitrile group at the C4 position helps to activate the ring towards nucleophilic attack at the C2 position.
Route 2: Functional Group Interconversion (FGI) of the Nitrile
An alternative approach involves an FGI of the nitrile group into a primary amide, a common precursor.
Retrosynthetic Step 1 (FGI): The nitrile group is converted to a primary amide. This leads to the precursor molecule 2-(methylamino)isonicotinamide .
Forward Reaction 1: The synthesis for this step is the dehydration of the amide to the nitrile, as detailed in section 2.1.2.3, using a reagent such as PCl₃ or HBpin/CsF. nih.govsioc-journal.cn
Retrosynthetic Step 2 (Disconnection): The C(aryl)-N bond of the 2-(methylamino)isonicotinamide is disconnected. This leads to 2-chloroisonicotinamide (B10422) and methylamine .
Forward Reaction 2: The synthesis proceeds via an SNAr reaction, similar to Route 1. The starting 2-chloroisonicotinamide can be prepared from commercially available materials.
This two-step retrosynthetic plan provides a robust alternative, relying on two well-established reaction types: nucleophilic aromatic substitution and amide dehydration.
Elucidation of Chemical Reactivity and Transformation Pathways of 2 Methylamino Isonicotinonitrile
Transformations Involving the Secondary Amine Functional Group
The secondary amine group in 2-(methylamino)isonicotinonitrile is a versatile site for chemical modifications, primarily due to the nucleophilic nature of the nitrogen atom.
Electrophilic Derivatization (e.g., Alkylation, Acylation)
The lone pair of electrons on the nitrogen atom of the methylamino group makes it susceptible to attack by various electrophiles.
Alkylation: This process involves the reaction with alkyl halides or other alkylating agents to form tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom displaces a leaving group on the alkylating agent. The reactivity of the alkylating agent (e.g., R-I > R-Br > R-Cl) and the reaction conditions, such as the choice of solvent and base, can significantly influence the outcome of the reaction.
Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides yields the corresponding N-acyl derivative, an amide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amide is generally less basic and less nucleophilic than the parent amine due to the electron-withdrawing effect of the adjacent carbonyl group.
Condensation and Imine Formation Reactions
Secondary amines, such as the one present in this compound, can undergo condensation reactions with aldehydes and ketones. However, unlike primary amines which form neutral imines, secondary amines lead to the formation of iminium ions. youtube.com
The reaction is typically catalyzed by acid and proceeds through the initial formation of a carbinolamine intermediate. khanacademy.org Subsequent dehydration of the carbinolamine, facilitated by the acidic conditions, results in the formation of the C=N double bond of the iminium ion. youtube.com These iminium ions are valuable synthetic intermediates. youtube.com
Metal Coordination and Chelation Properties
The nitrogen atoms of both the pyridine (B92270) ring and the secondary amine group in this compound can act as Lewis bases, donating their lone pairs of electrons to metal ions to form coordination complexes. The bidentate nature of the molecule, with two potential coordination sites, allows for the formation of chelate rings with metal ions.
The stability of these metal complexes depends on several factors, including the nature of the metal ion, the solvent system, and the pH of the medium. The formation of such chelates can significantly alter the electronic and steric properties of the parent molecule, influencing its reactivity in subsequent transformations.
Reactivity Profiles of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis and reduction.
Hydrolytic Conversions to Carboxylic Acids and Amides
The hydrolysis of the nitrile group in this compound can lead to the formation of either the corresponding amide or carboxylic acid, depending on the reaction conditions. organicchemistrytutor.com This reaction can be catalyzed by either acid or base. libretexts.orgnumberanalytics.com
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. organicchemistrytutor.comlibretexts.org Nucleophilic attack by water, followed by a series of proton transfers, leads to the formation of an amide intermediate. libretexts.org Under more vigorous acidic conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid, 2-(methylamino)isonicotinic acid, and an ammonium (B1175870) salt. organicchemistrytutor.comlibretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbon atom of the nitrile group. organicchemistrytutor.comlibretexts.org Protonation by water then yields an imidic acid, which tautomerizes to an amide. libretexts.org Similar to acid hydrolysis, the amide can be further hydrolyzed to a carboxylate salt under harsher basic conditions. libretexts.org Subsequent acidification would then yield the free carboxylic acid. libretexts.org It is often possible to stop the reaction at the amide stage under milder basic conditions. organicchemistrytutor.com
Reductive Pathways to Amines
The nitrile group can be reduced to a primary amine, which in the case of this compound would yield 4-(aminomethyl)-N-methylpyridin-2-amine. A variety of reducing agents can be employed for this transformation. wikipedia.orgchemguide.co.uk
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk The choice of catalyst and reaction conditions is crucial to selectively produce the primary amine and avoid the formation of secondary and tertiary amine byproducts. wikipedia.org
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective in converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup. chemguide.co.uk Other borane-based reagents, such as borane-tetrahydrofuran (B86392) (BH3-THF) and diisopropylaminoborane, can also be used for this reduction. commonorganicchemistry.comnih.gov
Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)
While specific examples of cycloaddition reactions directly involving this compound are not extensively documented in the reviewed literature, the reactivity of related 2-aminopyridine (B139424) and cyanopyridine derivatives provides a strong basis for predicting its behavior. The nitrile group, although generally a poor dienophile or dipolarophile in its ground state, can participate in cycloaddition reactions under specific conditions, often requiring activation or the use of highly reactive partners. researchgate.net For instance, the formation of fused heterocyclic systems through cycloaddition is a known strategy in pyridine chemistry. libretexts.org
One of the most prominent cycloaddition reactions in modern organic synthesis is the azide-alkyne cycloaddition, often catalyzed by copper(I) to form triazoles. While direct participation of the nitrile group in such a reaction is not typical, the pyridine scaffold of this compound can be functionalized with azide (B81097) or alkyne moieties to undergo these transformations. This approach is widely used for the synthesis of complex heterocyclic structures. libretexts.org
Furthermore, photochemical [2+2] cycloadditions are a viable method for constructing four-membered rings. libretexts.orgresearchgate.net It is conceivable that the pyridine ring of this compound could participate in such reactions with suitable alkenes under photochemical induction.
Pyridine Ring Reactivity and Substituent Effects
The reactivity of the pyridine ring in this compound is significantly influenced by the electronic effects of the methylamino and nitrile substituents. The methylamino group at the 2-position is a strong electron-donating group, activating the pyridine ring towards electrophilic attack. Conversely, the nitrile group at the 4-position is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution.
Electrophilic Aromatic Substitution Regioselectivity
The electron-donating methylamino group directs electrophilic attack primarily to the ortho and para positions relative to it. In the case of this compound, the C5 position is the most likely site for electrophilic aromatic substitution. The C3 position is also activated, but to a lesser extent. The electron-withdrawing nitrile group at the 4-position deactivates the ring, particularly at the C3 and C5 positions, but the activating effect of the amino group is generally dominant.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lumenlearning.comlibretexts.orgfiveable.meyoutube.commasterorganicchemistry.com For example, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgfiveable.me Halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst. lumenlearning.com
Nucleophilic Aromatic Substitution Processes
The presence of the electron-withdrawing nitrile group at the 4-position, along with the nitrogen atom in the pyridine ring, makes this compound susceptible to nucleophilic aromatic substitution (SNAᵣ). wikipedia.orgmasterorganicchemistry.comyoutube.comlumenlearning.com In general, pyridines are more reactive towards nucleophiles than benzene, and this reactivity is further enhanced by electron-withdrawing substituents. wikipedia.orgyoutube.com
Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing group. In this molecule, a suitable leaving group at the C2 or C6 position would be readily displaced by a nucleophile. While the methylamino group itself is not a good leaving group, derivatization or reaction at other positions could introduce one. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by the electron-withdrawing group and the ring nitrogen. wikipedia.orglumenlearning.com
A variety of nucleophiles can be employed in SNAᵣ reactions, including alkoxides, amines, and thiols. youtube.com For instance, the displacement of a halide at the 2-position of a pyridine ring by an amine is a common synthetic transformation. youtube.com
Oxidation and Reduction Behavior of the Pyridine Heterocycle
The pyridine ring can undergo both oxidation and reduction, although the conditions required can be harsh. Oxidation of the pyridine nitrogen to an N-oxide can be achieved using peroxy acids. This transformation can alter the reactivity of the ring, for example, by making the C2 and C4 positions more susceptible to nucleophilic attack.
Reduction of the pyridine ring typically requires strong reducing agents or catalytic hydrogenation. The nitrile group can also be reduced. For example, catalytic hydrogenation can reduce the nitrile to a primary amine (aminomethyl group). The specific outcome of the reduction will depend on the reagents and reaction conditions employed.
Investigations into Regioselective Functionalization of the Pyridine Core
The regioselective functionalization of the pyridine core of this compound is a key aspect of its synthetic utility. The directing effects of the existing substituents play a crucial role in determining the position of new functional groups.
As discussed, electrophilic substitution is predicted to occur preferentially at the C5 position. Conversely, if a suitable leaving group were present, nucleophilic substitution would be directed to the C2 or C6 positions.
Directed ortho-metalation is another powerful strategy for regioselective functionalization. This involves the deprotonation of a position ortho to a directing group by a strong base, followed by quenching with an electrophile. The methylamino group could potentially act as a directing group, facilitating lithiation at the C3 position.
Stereoselective Chemical Transformations and Chiral Derivatization
While there is no direct information on stereoselective transformations of this compound in the provided context, the principles of stereoselective synthesis can be applied to this molecule. If a new stereocenter is created during a reaction, the use of chiral catalysts or auxiliaries can favor the formation of one enantiomer or diastereomer over the other.
For example, if the nitrile group were to be reduced to an amine and then acylated with a chiral carboxylic acid, a pair of diastereomers would be formed. These could potentially be separated to yield enantiomerically pure products. Similarly, asymmetric synthesis methodologies could be employed to introduce chiral substituents onto the pyridine ring or the methylamino group.
A study on the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a different but related molecule, highlights the use of catalytic asymmetric hydrogenation to establish a stereocenter with high stereoselectivity. youtube.com This demonstrates that stereoselective transformations are feasible on molecules containing a methylamino and a nitrile group.
Applications in Enantioselective Synthesis
No published studies were identified that describe the use of this compound as a catalyst, substrate, or reagent in enantioselective synthesis. Enantioselective synthesis, a critical area of chemical research, focuses on the preferential formation of one enantiomer over its mirror image. wikipedia.org This is often achieved through the use of chiral catalysts, auxiliaries, or organocatalysts that create a chiral environment for the reaction, thereby directing the stereochemical outcome. wikipedia.orgnih.gov While numerous methods exist for the enantioselective synthesis of various molecules, including nitrogen-containing heterocycles, there is no specific mention of this compound in this context in the reviewed literature.
Diastereoselective Control in Synthetic Pathways
Similarly, a thorough search of chemical databases and academic journals yielded no information on the role of this compound in directing diastereoselective outcomes in synthetic pathways. Diastereoselective reactions are crucial for the synthesis of complex molecules with multiple stereocenters, where the relative orientation of these centers is controlled. wikipedia.org The search for catalytic methods to control diastereoselectivity in reactions such as 1,3-dipolar cycloadditions is an active area of research, nih.gov but no examples involving this compound have been reported.
While general information on the synthesis and reactivity of nicotinonitrile derivatives is available, chem-soc.siekb.eg and the broader field of asymmetric synthesis is well-documented, wikipedia.orgnih.gov the specific application of this compound to enantioselective and diastereoselective control remains an unexplored area of chemical research according to publicly accessible scientific information.
In Depth Spectroscopic Characterization and Structural Elucidation of 2 Methylamino Isonicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(methylamino)isonicotinonitrile, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR methods provides a complete picture of the proton and carbon framework.
Proton (¹H) NMR Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to display signals corresponding to three distinct chemical environments: the pyridine (B92270) ring protons, the amine (N-H) proton, and the methyl (CH₃) protons.
The three aromatic protons on the pyridine ring are chemically non-equivalent and are expected to appear as distinct multiplets in the downfield region of the spectrum, typically between δ 6.5 and 8.5 ppm. Their specific shifts are influenced by the electron-donating methylamino group at position 2 and the electron-withdrawing nitrile group at position 4. The proton at position 6 (H-6) is anticipated to be the most downfield, appearing as a doublet due to coupling with H-5. The proton at position 5 (H-5) would likely appear as a doublet of doublets, being coupled to both H-6 and H-3. The proton at position 3 (H-3) is expected to be the most upfield of the aromatic signals, appearing as a singlet or a narrow doublet.
The N-H proton of the methylamino group is expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. The three protons of the methyl group are equivalent and should appear as a sharp singlet in the upfield region, typically around δ 3.0 ppm. This signal may show coupling to the N-H proton, appearing as a doublet, especially in a non-protic solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.2 | Doublet (d) | ~5.0 |
| H-5 | ~6.8 | Doublet of Doublets (dd) | ~5.0, ~1.5 |
| H-3 | ~6.6 | Singlet (s) or Doublet (d) | ~1.5 |
| NH | 4.5 - 5.5 | Broad Singlet (br s) | - |
| CH₃ | ~3.1 | Doublet (d) or Singlet (s) | ~5.0 (if coupled to NH) |
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring, the nitrile carbon, and the methyl carbon. The carbon atom attached to the amino group (C-2) is expected to be significantly shielded, appearing at a high field (low ppm value) for an aromatic carbon. Conversely, the carbon bearing the electron-withdrawing nitrile group (C-4) and the nitrile carbon itself (C≡N) would be deshielded, appearing further downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~107 |
| C-4 | ~120 |
| C-5 | ~118 |
| C-6 | ~150 |
| C≡N | ~117 |
| CH₃ | ~29 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the proton and carbon signals. libretexts.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. researchgate.net Key expected correlations would be between the adjacent aromatic protons, specifically between H-5 and H-6. A weaker correlation might be observed between H-5 and H-3. A correlation between the NH proton and the CH₃ protons would confirm their coupling.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment connects protons to the carbons they are directly attached to. nih.gov It would show correlations between the H-3 signal and the C-3 signal, H-5 and C-5, H-6 and C-6, and the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) ¹H-¹³C couplings and is crucial for connecting the different fragments of the molecule. nih.gov Key expected HMBC correlations for this compound would include:
The methyl protons (CH₃) to the C-2 carbon.
The NH proton to C-2 and C-3.
The H-3 proton to C-2, C-4, and the nitrile carbon.
The H-5 proton to C-3, C-4, and C-6.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₈H₇N₃), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 133. scbt.com
The fragmentation of the molecular ion under electron ionization (EI) is expected to follow pathways characteristic of aromatic amines and nitriles. libretexts.orglibretexts.org Common fragmentation patterns would include:
Loss of a methyl radical (•CH₃): This α-cleavage is common for methylamines and would result in a significant fragment ion at m/z 118.
Loss of hydrogen cyanide (HCN): The nitrile group can be lost as HCN, leading to a fragment at m/z 106.
Loss of diazomethane (B1218177) (CH₂N₂): A rearrangement could lead to the expulsion of a neutral diazomethane molecule, resulting in an ion at m/z 91.
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |
| 133 | [C₈H₇N₃]⁺ | (Molecular Ion) |
| 118 | [C₇H₄N₃]⁺ | •CH₃ |
| 106 | [C₇H₇N₂]⁺ | HCN |
| 91 | [C₆H₅N]⁺ | CH₂N₂ |
| 78 | [C₅H₄N]⁺ | C₂H₃N (from m/z 118) |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the N-H, C-H, C≡N, and aromatic ring bonds.
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are expected just below 3000 cm⁻¹.
C≡N Stretch: The nitrile group gives rise to a very characteristic and strong, sharp absorption band in the range of 2220-2260 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the pyridine ring (both C=C and C=N bonds) are expected to produce several sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.
N-H Bend: The N-H bending vibration is expected to appear around 1500-1600 cm⁻¹.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Relative Intensity |
| 3300 - 3500 | N-H stretch (secondary amine) | Moderate, Sharp |
| 3010 - 3100 | Aromatic C-H stretch | Weak to Moderate |
| 2850 - 2960 | Aliphatic C-H stretch (methyl) | Moderate |
| 2220 - 2260 | C≡N stretch (nitrile) | Strong, Sharp |
| 1580 - 1610 | Aromatic C=C and C=N ring stretch | Strong to Moderate |
| 1400 - 1500 | Aromatic C=C and C=N ring stretch | Moderate |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.
As of the latest review of scientific literature, a definitive solid-state structure of this compound determined by single-crystal X-ray diffraction has not been reported. Such a study would be invaluable to confirm the planarity of the pyridine ring, determine the conformation of the methylamino substituent relative to the ring, and characterize any potential intermolecular hydrogen bonding networks involving the amine proton and the nitrogen atoms of the ring or nitrile group.
Computational and Theoretical Studies on 2 Methylamino Isonicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of a molecule at the electronic level. For 2-(methylamino)isonicotinonitrile, these methods elucidate its geometry, stability, and electronic distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. epstem.netepstem.net For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G**, can predict its three-dimensional structure with high accuracy. epstem.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
The optimized geometry provides key structural parameters. These parameters are essential for understanding the molecule's steric and electronic properties. While specific experimental data for this compound is not publicly available, theoretical calculations provide reliable predictions for these values.
Interactive Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
This table illustrates the typical geometric parameters that are determined through DFT-based geometry optimization. The values represent the foundational data required to describe the molecule's structure.
| Parameter Type | Atoms Involved | Predicted Value |
| Bond Length | C2-N (amino) | Value determined by calculation |
| Bond Length | C-N (nitrile) | Value determined by calculation |
| Bond Length | N-CH₃ (methyl) | Value determined by calculation |
| Bond Angle | C3-C4-C5 (°) | Value determined by calculation |
| Bond Angle | C2-N-CH₃ (°) | Value determined by calculation |
| Dihedral Angle | C3-C2-N-CH₃ (°) | Value determined by calculation |
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. epstem.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions. epstem.net For instance, analysis of these parameters for nicotinic acid derivatives has shown that the most stable isomers are the hardest and have larger HOMO-LUMO gaps, making them less reactive. epstem.net
Interactive Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound
This table shows key electronic parameters derived from FMO analysis. These values are crucial for predicting the chemical behavior and stability of the molecule.
| Parameter | Formula | Predicted Value | Unit |
| HOMO Energy | EHOMO | Value from calculation | eV |
| LUMO Energy | ELUMO | Value from calculation | eV |
| Energy Gap | ΔE = ELUMO - EHOMO | Value from calculation | eV |
| Ionization Potential | I ≈ -EHOMO | Value from calculation | eV |
| Electron Affinity | A ≈ -ELUMO | Value from calculation | eV |
| Chemical Hardness | η = (I - A) / 2 | Value from calculation | eV |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for mapping out the entire pathway of a chemical reaction. By modeling the reaction of this compound with other reagents, researchers can identify intermediates, transition states, and determine the activation energy for each step. A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" for a reaction to proceed.
Using DFT methods, the geometries of transition states can be optimized, and their energies calculated. This information is vital for understanding reaction kinetics and selectivity. For example, computational studies on the formation of phthalonitriles have used DFT to analyze the kinetics and thermodynamics, identifying key transition states and calculating activation energies for the reaction steps. nih.gov Similarly, investigations into the reaction mechanisms of other pyridine (B92270) derivatives have elucidated the roles of specific residues and intermediates in catalysis. researchgate.net Such studies can predict whether a reaction is likely to occur and under what conditions, providing a theoretical foundation for synthetic chemistry.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a common approach for calculating the 1H and 13C NMR spectra of molecules.
These theoretical calculations are extremely useful for confirming the structure of newly synthesized compounds by comparing the predicted spectrum with the experimental one. For a molecule like this compound, theoretical predictions can help in the assignment of each peak in the 1H and 13C NMR spectra to the corresponding hydrogen and carbon atoms in the structure. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or specific conformational preferences not accounted for in the gas-phase calculation.
Interactive Table 3: Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm
This table illustrates how theoretical calculations are used to predict NMR chemical shifts, which are then compared with experimental data for structural verification. Note: Experimental values are hypothetical for illustrative purposes.
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| H (on N) | Value from calculation | Hypothetical value |
| H (on C3) | Value from calculation | Hypothetical value |
| H (on C5) | Value from calculation | Hypothetical value |
| H (on C6) | Value from calculation | Hypothetical value |
| H (on CH₃) | Value from calculation | Hypothetical value |
| C (C2) | Value from calculation | Hypothetical value |
| C (C4) | Value from calculation | Hypothetical value |
| C (Nitrile) | Value from calculation | Hypothetical value |
| C (Methyl) | Value from calculation | Hypothetical value |
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities.
For this compound, MD simulations can reveal its conformational flexibility, such as the rotation around the C-N bond of the methylamino group. These simulations, often performed in a solvent like water, can also shed light on intermolecular interactions, such as hydrogen bonding with solvent molecules. The resulting trajectories can be analyzed to understand how the molecule behaves in a more realistic, dynamic environment, which is crucial for applications in materials science and medicinal chemistry where interactions with the surrounding environment are key.
Exploration of Applications and Potential in Advanced Materials Science
Role as a Pivotal Organic Building Block in Multistep Syntheses
The strategic placement of reactive functional groups—the pyridine (B92270) ring nitrogen, the secondary amine, and the cyano group—makes 2-(methylamino)isonicotinonitrile a highly valuable synthon, or building block, for organic chemists. Its utility spans the creation of diverse molecular libraries and the targeted assembly of high-value intermediates for critical industries.
Heterocyclic compounds, which contain rings with at least one non-carbon atom, form the backbone of a vast array of functional molecules, particularly in pharmaceuticals and materials science. 2-Aminopyridine (B139424) derivatives, such as this compound, are well-established as key precursors for a variety of heterocyclic systems. sioc-journal.cnnih.gov Their dual nucleophilic nature allows them to react with a range of electrophiles to construct fused ring systems. sioc-journal.cn
Research has demonstrated that 2-aminopyridines can be used to synthesize five- and six-membered azaheterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn For instance, the reaction of 2-aminopyridine with α-haloketones is a classical and efficient method for preparing imidazo[1,2-a]pyridines. Similarly, β-enaminonitriles, which share structural motifs with this compound, are valuable reagents for creating unique heterocyclic systems, including dihydropyridines analogous to calcium channel blockers. ias.ac.in The reactivity of the nitrile group can also be harnessed; for example, it can participate in cyclization reactions with adjacent functional groups to form new rings, a common strategy in heterocyclic synthesis.
Table 1: Examples of Heterocyclic Scaffolds Derived from Aminopyridine Precursors
| Precursor Type | Reagent Class | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|
| 2-Aminopyridine | α-Haloketones | Imidazo[1,2-a]pyridine (B132010) | sioc-journal.cnnih.gov |
| 2-Aminopyridine | β-Dicarbonyl Compounds | Pyrido[1,2-a]pyrimidine | sioc-journal.cn |
| β-Enaminonitrile | Cyanothioacetamide | Tetrahydropyridinethione | ias.ac.in |
| 2-Aminopyridine | Arylacetylenes (with I₂) | 3-Aryl-imidazo[1,2-a]pyridine | nih.govnih.gov |
The molecular scaffolds derived from this compound are frequently found in biologically active compounds. Pyridine-based structures are integral to numerous pharmaceuticals and agrochemicals due to their ability to interact with biological targets and their favorable metabolic properties. nih.govnsf.gov
In medicinal chemistry, pyridine and pyridone derivatives are recognized as privileged structures for designing kinase inhibitors, a major class of anticancer drugs. nih.gov These molecules can act as isosteres for other aromatic systems while providing hydrogen bonding capabilities that are crucial for binding to the ATP pocket of kinases. nih.gov For example, fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which can be synthesized from aminopyridine precursors, have been developed as potent dual inhibitors of key cancer-related targets such as VEGFR-2 and HER-2. nih.gov Furthermore, related pyrazole-carboxamide derivatives incorporating a pyrimidine-fused heterocycle have shown potent inhibitory activity against FLT3 and CDK kinases, which are critical targets in acute myeloid leukemia (AML). nih.gov This highlights the role of such building blocks in generating advanced pharmaceutical intermediates.
Design and Synthesis of Ligands for Coordination Chemistry
The field of coordination chemistry relies on ligands—molecules that bind to a central metal ion—to create complexes with specific geometries, electronic properties, and reactivities. The structure of this compound makes it an excellent candidate for a multidentate ligand. It possesses three potential coordination sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the nitrogen of the nitrile group.
Aminopyridine ligands have been extensively studied and are known to form stable complexes with a wide range of transition metals, including copper, cobalt, nickel, manganese, iron, and cadmium. nsf.govresearchgate.netnih.govias.ac.inekb.eg The mode of coordination can vary, with the ligand binding through the pyridine nitrogen, the amino group, or both in a chelating or bridging fashion. sciencenet.cn The presence of the nitrile group in this compound adds another layer of complexity and versatility, allowing for the formation of polynuclear or polymeric structures.
Research on related aminopyridine ligands has shown they can be used to synthesize diverse coordination compounds, from simple mononuclear complexes to complex coordination polymers with 1D, 2D, or 3D structures. researchgate.netnih.gov For example, cobalt(II) has been shown to form octahedral complexes with 3-aminopyridine (B143674) and pseudohalide co-ligands. researchgate.net The specific structure and resulting properties of the metal complex are influenced by the metal ion, the counter-ion, and the reaction conditions. researchgate.net
Engagement in Catalysis Research and Development
Catalysis is a cornerstone of modern, sustainable chemistry, and the development of new catalytic systems is a major research driver. Ligands derived from this compound are poised to play a significant role in both organocatalysis and metal-catalyzed transformations.
Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. While direct organocatalytic applications of this compound itself are not widely reported, its structural components are found in established organocatalysts. For instance, aminopyrimidine derivatives have been identified as key structural elements in highly efficient chiral organocatalysts for asymmetric synthesis. ijpsjournal.com Furthermore, researchers have designed and synthesized 2'-aminouridine (B12940546) derivatives that can catalyze Diels-Alder reactions, demonstrating that amino-heterocyclic scaffolds can induce stereoselectivity. nih.gov The combination of a basic nitrogen center and a hydrogen-bond-donating amino group in this compound provides the necessary functionalities for potential applications in acid-base or hydrogen-bond-mediated organocatalysis.
The most significant catalytic applications of ligands based on this compound are in the realm of metal catalysis. By coordinating to a metal center, the ligand can modulate its electronic properties, steric environment, and ultimately, its catalytic activity and selectivity.
Aminopyridine-based ligands have been successfully employed in a variety of metal-catalyzed reactions. nsf.govekb.eg
Cross-Coupling Reactions: Palladium complexes bearing phosphine-functionalized imidazo[1,2-a]pyridine ligands, which are synthesized from 2-aminopyridine, have shown high activity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. nih.govnih.gov These reactions are fundamental for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Polymerization: Iron(II) complexes with aminopyridine ligands have been used as catalysts for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. nsf.gov
Other Catalytic Reactions: Metallo-organic complexes of copper, cobalt, nickel, and manganese containing an aminopyridine-derived ligand have demonstrated good catalytic activity in the Henry reaction, a classic carbon-carbon bond-forming reaction. ias.ac.in More recently, ruthenium catalysts have been used to achieve the amination of aminopyridines through an unusual π-coordination activation mode. nih.govresearchgate.net
Table 2: Metal-Catalyzed Reactions Employing Aminopyridine-Type Ligands
| Metal | Ligand Type | Catalytic Reaction | Reference |
|---|---|---|---|
| Palladium | 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine | Suzuki-Miyaura & Buchwald-Hartwig Cross-Coupling | nih.govnih.gov |
| Iron | Amino-pyridine | Atom Transfer Radical Polymerization (ATRP) | nsf.gov |
| Copper, Cobalt, Nickel, Manganese | 5-Amino-2-ethylpyridine-2-carboximidate | Henry Reaction | ias.ac.in |
| Nickel | Bipyridine (related scaffold) | Cross-Electrophile Coupling | chemrxiv.org |
The ability to "tune" the steric and electronic properties of the aminopyridine ligand by modifying its substituents is a key advantage, allowing for the optimization of catalyst performance for specific transformations. nsf.govvot.pl The versatile coordination chemistry and demonstrated success in a range of catalytic systems underscore the high potential of this compound as a foundational component for future catalyst development.
Emerging Potential in Materials Science Applications
The exploration of this compound in materials science is driven by its inherent electronic and structural characteristics. The pyridine core, a well-known electron-deficient system, combined with the electron-withdrawing nitrile group and the electron-donating methylamino group, creates a push-pull electronic structure. This configuration is a key design principle for many functional organic materials.
Development of Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. This counterintuitive effect has garnered immense attention for applications in sensing, bio-imaging, and optoelectronics. While direct research on the AIE properties of this compound is not yet widely published, the structural motifs within the molecule strongly suggest its potential as an AIE-active luminogen (AIEgen).
Research has demonstrated that simple pyridine derivatives can be engineered to exhibit AIE. rsc.orgnih.gov For instance, the protonation of pyridines with a strong acid can induce efficient AIE in molecules that are otherwise non-emissive. rsc.orgnih.gov This is attributed to the formation of pyridinium (B92312) cations, which can engage in key non-covalent π+–π interactions in the aggregated state, restricting intramolecular motions and opening up radiative decay channels. nih.gov Given the presence of the basic nitrogen atom in the pyridine ring of this compound, a similar protonation strategy could potentially unlock its AIE characteristics.
Furthermore, the incorporation of pyridine rings into larger, well-known AIE-active frameworks like tetraphenylethylene (B103901) (TPE) has been shown to be an effective strategy for developing new AIEgens. rsc.orgresearchgate.net The pyridine units can be further modified, for example, by N-alkylation to form pyridinium salts, which can influence the luminescent properties of the resulting materials. researchgate.net This suggests that this compound could serve as a valuable building block for constructing more complex AIE-active molecules. The interplay between the donor (methylamino) and acceptor (nitrile and pyridine) groups within the molecule could also contribute to unique photophysical properties in the aggregated state.
The mechanism behind AIE is often the restriction of intramolecular motion (RIM), including rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes luminescence. osi.lv The relatively simple and rigid structure of the pyridine ring in this compound, combined with the potential for strong intermolecular interactions such as hydrogen bonding (via the N-H of the methylamino group) and dipole-dipole interactions (from the nitrile group), could effectively induce RIM in the solid or aggregated state, leading to significant fluorescence enhancement.
Contribution to Organic Electronic Materials
Organic electronic materials are at the heart of technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). These materials are typically π-conjugated molecules or polymers that can transport charge carriers (electrons and holes). wikipedia.orgcas.org The molecular structure of this compound suggests its potential utility in this field.
Organic semiconductors are characterized by their π-bonded structures, which allow for the delocalization of electrons. ossila.comcam.ac.uk The pyridine ring in this compound provides this essential π-conjugated system. The presence of heteroatoms like nitrogen can influence the electronic properties, often leading to n-type (electron-transporting) or bipolar (transporting both electrons and holes) behavior. The electron-withdrawing nature of the pyridine ring and the nitrile group could facilitate electron injection and transport, making it a candidate for an n-type or electron-transport layer material in OLEDs.
The efficiency of OLEDs, for example, relies on the balanced injection and transport of electrons and holes within the emissive layer. nih.govnih.gov Isonicotinonitrile derivatives, in a broader context, have been explored for their role in organic electronics. The development of efficient emitters and charge transport materials is a continuous effort in the OLED field. While specific data on this compound in OLEDs is scarce, related pyridine-containing compounds have been investigated for their photoluminescent properties. mdpi.com For instance, studies on structurally similar 2-(butylamino)cinchomeronic dinitrile derivatives have shown good photoluminescence properties in the blue region of the spectrum. nih.gov This intrinsic luminescence is a prerequisite for potential application as an emitter in OLEDs.
The ability to tune the electronic properties through chemical modification is a key advantage of organic semiconductors. cas.org The methylamino group on the this compound scaffold offers a reactive site for further chemical modifications, allowing for the fine-tuning of its electronic energy levels (HOMO and LUMO) to better match the work functions of electrodes or other organic layers in a device.
Functionalization for Polymeric Materials
The incorporation of functional small molecules into polymer structures is a powerful strategy to impart new properties to the resulting materials. mdpi.comresearchgate.net this compound possesses reactive sites that could be leveraged for the functionalization of polymers, either as a monomer for polymerization or as a pendant group attached to a polymer backbone.
The methylamino group (-NHCH₃) contains a reactive N-H bond that can participate in various chemical reactions. For instance, it could be used to initiate ring-opening polymerization of certain cyclic monomers or be reacted with polymers containing electrophilic groups (e.g., acyl chlorides, isocyanates, or epoxides) in a post-polymerization modification step. researchgate.net This would allow for the covalent attachment of the isonicotinonitrile moiety onto a wide range of polymer backbones.
The nitrile group (C≡N) can also undergo various chemical transformations, although it is generally less reactive than the amino group. It can be hydrolyzed, reduced, or participate in cycloaddition reactions, offering further avenues for polymer modification.
By incorporating the this compound unit into a polymer, one could potentially introduce desirable properties such as:
Optical Properties: The inherent fluorescence of the moiety could lead to the development of luminescent polymers for sensing or lighting applications.
Thermal Stability: The aromatic pyridine ring can enhance the thermal stability of the polymer.
Adhesion and Compatibility: The polar nature of the nitrile and amino groups could improve the adhesion of the polymer to various substrates and enhance its compatibility with other polar materials. mdpi.com
Chelating Properties: The nitrogen atoms in the pyridine ring and the amino group could act as coordination sites for metal ions, leading to the development of metal-containing polymers with catalytic or sensing capabilities.
While the direct polymerization of this compound or its use in polymer functionalization has not been extensively reported, the principles of polymer chemistry suggest that it is a viable candidate for creating novel functional polymeric materials. nih.gov
Future Perspectives and Evolving Research Directions for 2 Methylamino Isonicotinonitrile
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of functionalized pyridines is increasingly being viewed through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of non-hazardous materials. researchgate.net For 2-(methylamino)isonicotinonitrile and its analogues, future synthetic strategies will likely move away from traditional methods that may involve harsh conditions or toxic reagents.
Research into the synthesis of substituted pyridines has demonstrated the efficacy of several green methodologies. One-pot multicomponent reactions (MCRs) are particularly promising, as they combine multiple synthetic steps into a single operation, reducing solvent waste and energy consumption. nih.govnih.gov The use of microwave irradiation in these reactions has been shown to dramatically shorten reaction times and improve yields compared to conventional heating. nih.gov For instance, novel pyridine (B92270) derivatives have been prepared in excellent yields (82-94%) in as little as 2-7 minutes using microwave-assisted organic synthesis (MAOS). nih.gov
Another key area is the development and use of reusable, heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and cost. Examples include the use of zinc(II) catalysts for solvent-free pyridine synthesis in air and the fabrication of PET@UiO-66 vials that act as both the reaction vessel and the catalyst for synthesizing 2,4,6-trisubstituted pyridines. acs.orgresearchgate.net The application of such principles to the synthesis of 2-aminonicotinonitrile precursors could involve solvent-free conditions or the use of solid acid catalysts. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives This table illustrates the advantages of microwave irradiation for the synthesis of pyridine derivatives, a methodology applicable to the future green synthesis of this compound.
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 5a | Conventional | 8 hr | 70 | nih.gov |
| 5a | Microwave | 5 min | 88 | nih.gov |
| 5c | Conventional | 10 hr | 75 | nih.gov |
| 5c | Microwave | 3 min | 92 | nih.gov |
| 7a | Conventional | 12 hr | 65 | nih.gov |
| 7a | Microwave | 7 min | 82 | nih.gov |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, consistency, and scalability. umontreal.ca In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology is particularly advantageous for handling hazardous intermediates or performing highly exothermic reactions. umontreal.canih.gov The synthesis of various active pharmaceutical ingredients (APIs) has been successfully demonstrated in continuous flow, underscoring its potential for producing complex molecules like this compound. umontreal.ca
The integration of flow chemistry with automated platforms, often incorporating robotic systems and data-driven algorithms, is revolutionizing molecule synthesis. nih.gov These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and optimization of new compounds. nih.gov For example, automated systems have been developed for the synthesis of imidazo[1,2-a]pyridine (B132010) libraries and for the production of 4-aminopyridines. umontreal.cagoogle.com Future research will likely focus on developing a dedicated continuous flow process for this compound, potentially starting from a precursor like 2-chloroisonicotinonitrile, which would enable safer, on-demand production.
Exploration of Novel Derivatization and Functionalization Methodologies
The chemical reactivity of the this compound scaffold allows for a wide range of derivatization and functionalization strategies to generate novel molecules with tailored properties. The pyridine ring, the amino group, and the nitrile group each offer a handle for chemical modification.
Future research will likely explore:
Nucleophilic Aromatic Substitution: The chlorine atom in 2-chloro-3-cyanopyridine (B134404) is a versatile leaving group for nucleophilic substitution reactions. nih.gov This pathway can be used to introduce a wide variety of amino, alkoxy, and thio-substituents at the 2-position, providing access to a large library of 2-substituted isonicotinonitrile derivatives.
Cascade and Cyclization Reactions: The development of novel cascade reactions offers an efficient route to complex, highly functionalized pyridines from simple starting materials. lookchem.comnih.gov Furthermore, the 2-amino and 3-cyano groups can act as a synthon for the construction of fused heterocyclic rings, such as pyrido[2,3-d]pyrimidines, which are known to possess significant biological activity. nih.govsioc-journal.cn
C-H Functionalization and Cross-Coupling: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. While challenging, the development of selective C-H functionalization methods for the pyridine ring of this compound would provide a powerful tool for late-stage modification. Additionally, novel cross-coupling strategies, such as the photoinduced deboronative arylation of cyanopyridines, open new avenues for creating C-C bonds under mild, metal-free conditions. acs.orgacs.org
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, significantly expanding the accessible chemical space and functional group diversity of the resulting molecules. nih.gov
Interdisciplinary Research Synergies within Chemical Sciences
The true potential of this compound and its derivatives will be unlocked through collaborations that span the traditional boundaries of chemistry. The inherent functionality of this scaffold makes it an attractive candidate for exploration in diverse, interdisciplinary fields.
Medicinal Chemistry and Chemical Biology: Nicotinonitrile and aminopyridine scaffolds are privileged structures in drug discovery. ekb.eg Derivatives have shown potent activity as kinase inhibitors (e.g., targeting VEGFR-2, HER-2, and PIM-1), anticancer agents, and anti-inflammatory agents. nih.govekb.eg Future work will involve designing and synthesizing libraries of this compound analogues for screening against a wide range of biological targets. This represents a synergy between synthetic organic chemistry and chemical biology, aiming to develop new therapeutic leads and molecular probes to investigate biological processes. mdpi.com
Materials Science: The ability of cyanopyridines to form cocrystals with other molecules, guided by principles of crystal engineering, opens up possibilities in materials science. researchgate.net These multicomponent crystals can have different physical properties (e.g., solubility, stability) than the individual components. Furthermore, the integration of cyano-functionalized units into advanced materials like covalent organic frameworks (COFs) has been shown to yield materials with novel photocatalytic properties, for instance, for the synthesis of hydrogen peroxide. rsc.org
Supramolecular Chemistry: The nitrogen atoms in the pyridine ring and the amino group, along with the cyano group, can participate in non-covalent interactions like hydrogen bonding and metal coordination. This makes this compound a potential building block for the self-assembly of complex supramolecular architectures with applications in areas like sensing, catalysis, and molecular recognition. mdpi.com
The launch of new journals specifically focused on applied and interdisciplinary sciences highlights the growing importance of this collaborative approach in addressing major scientific challenges. knowledgespeak.comrsc.org
Table 2: Biological Activities of Related Cyanopyridine and Aminopyrimidine Derivatives This table showcases the therapeutic potential of scaffolds related to this compound, indicating promising areas for future interdisciplinary research in medicinal chemistry.
| Scaffold/Compound Type | Target/Activity | Key Finding (IC₅₀ Value) | Reference |
|---|---|---|---|
| Cyanopyridone Derivative | VEGFR-2 Inhibition | 0.09 µM | nih.gov |
| Cyanopyridone Derivative | HER-2 Inhibition | 0.12 µM | nih.gov |
| 2-Amino-3-cyanopyridine | PIM-1 Kinase Inhibition | 0.63 µM | ekb.eg |
| Nicotinonitrile Derivative (55) | Bronchodilation | 3.28 µM | ekb.eg |
| 2-Aminopyrimidine (Comp. 24) | β-Glucuronidase Inhibition | 2.8 µM | mdpi.com |
Q & A
Q. What are the recommended methods for synthesizing 2-(methylamino)isonicotinonitrile, and how can reaction conditions be optimized?
Answer:
- Synthetic Routes: Utilize retrosynthetic analysis tools (e.g., AI-powered platforms like Reaxys or Pistachio) to predict feasible pathways. For example, coupling nitrile groups with methylamino substituents via nucleophilic substitution or cross-coupling reactions .
- Optimization: Employ Design of Experiments (DOE) to test variables such as temperature (e.g., 80–120°C), catalysts (e.g., Pd-based catalysts for cross-couplings), and solvent systems (e.g., DMF or THF). Validate purity using HPLC or GC-MS (≥95% purity threshold) .
Q. How should researchers characterize the compound’s identity and purity?
Answer:
- Structural Confirmation: Use -NMR and -NMR to verify the methylamino and nitrile moieties. Compare spectral data with PubChem or DSSTox entries for related pyridine derivatives .
- Purity Assessment: Conduct melting point analysis (expected ~99°C based on analogs) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: ~133.15 g/mol) .
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE Requirements: Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for airborne particles and nitrile gloves for skin protection.
- First Aid: In case of inhalation, relocate to fresh air; for skin contact, wash with soap/water immediately. Store separately from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability or reactivity be resolved?
Answer:
- Stability Testing: Perform accelerated degradation studies under varied conditions (pH, humidity, light). Monitor decomposition via TLC or LC-MS.
- Data Reconciliation: Cross-reference results with DSSTox or IARC classifications to identify context-specific factors (e.g., impurities affecting stability) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
Answer:
- In Vitro Assays: Use enzyme inhibition assays (e.g., kinase profiling) to identify targets. Pair with molecular docking simulations to predict binding affinities.
- Toxicology Profiling: Conduct Ames tests for mutagenicity and OECD 423 guidelines for acute oral toxicity. Correlate findings with IARC classifications (e.g., carcinogenicity potential at >0.1% concentrations) .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point)?
Answer:
- Validation Techniques: Replicate measurements using differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min). Compare results with peer-reviewed datasets from PubChem or EPA DSSTox .
- Sample Purity: Ensure ≥95% purity via recrystallization or column chromatography before analysis .
Q. What methodologies support reproducibility in synthetic or biological studies?
Answer:
- Documentation: Follow Beilstein Journal guidelines: provide step-by-step protocols, raw spectral data, and failure analyses in supplementary materials.
- Reagent Traceability: Source chemicals from accredited suppliers (e.g., CAS-registered vendors) and document lot numbers .
Data Management and Literature Review
Q. How can researchers efficiently navigate conflicting literature on nitrile-containing analogs?
Answer:
- Database Filters: Use CAS SciFindern with Boolean queries (e.g.,
(nitrile OR cyano) AND "methylamino") and refine by "Substance Role" (e.g., intermediate, inhibitor) or "Concept" (e.g., synthetic methodology) . - Critical Appraisal: Prioritize studies with full experimental details and orthogonal validation (e.g., NMR + HRMS) over partial datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
